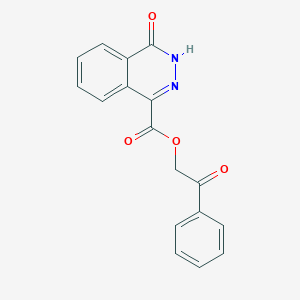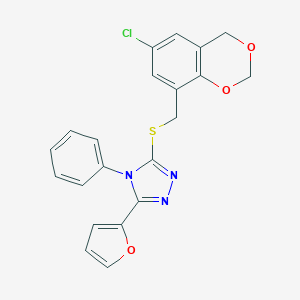![molecular formula C25H23N5O3S B299713 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B299713.png)
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide has potential applications in various fields of scientific research. One of the primary applications is in the field of medicinal chemistry. The compound has been shown to have antifungal, antibacterial, and antitumor properties. It has been tested against various strains of bacteria and fungi, including Candida albicans, Escherichia coli, and Staphylococcus aureus. The compound has also been shown to inhibit the growth of human cancer cells, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the target cells. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide have been studied extensively. The compound has been shown to cause a decrease in the activity of various enzymes, including DNA polymerase, RNA polymerase, and protein kinase. It also causes a decrease in the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and cancer cells. This makes it a useful tool for studying the mechanisms of action of these organisms and for developing new treatments for infectious diseases and cancer. However, one of the limitations of using this compound is its potential toxicity. It can cause damage to healthy cells and tissues, making it important to use caution when handling and using the compound.
Orientations Futures
There are several future directions for research on 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide. One direction is to explore the compound's potential as a cancer treatment. Further studies are needed to determine the optimal dosage and administration route for the compound, as well as its efficacy against different types of cancer. Another direction is to investigate the compound's potential as an antibacterial and antifungal agent. Studies are needed to determine the compound's activity against different strains of bacteria and fungi, as well as its potential toxicity to healthy cells and tissues. Additionally, research could be conducted to develop new derivatives of the compound with improved activity and reduced toxicity.
Méthodes De Synthèse
The synthesis of 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-dibenzo[b,d]furan-3-ylacetamide involves a multi-step process. The starting material for the synthesis is 3,4-dimethylphenol, which is reacted with chloromethyl methyl ether to form 3,4-dimethylphenoxy methyl chloride. The resulting compound is then reacted with sodium azide to form 3,4-dimethylphenoxy methyl azide. The azide compound is then reacted with 4-amino-5-mercapto-4H-1,2,4-triazole to form the intermediate 2-({4-amino-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl) derivative. Finally, the intermediate compound is reacted with dibenzo[b,d]furan-3-ylacetic acid to form the target compound.
Propriétés
Formule moléculaire |
C25H23N5O3S |
|---|---|
Poids moléculaire |
473.5 g/mol |
Nom IUPAC |
2-[[4-amino-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-dibenzofuran-3-ylacetamide |
InChI |
InChI=1S/C25H23N5O3S/c1-15-7-9-18(11-16(15)2)32-13-23-28-29-25(30(23)26)34-14-24(31)27-17-8-10-20-19-5-3-4-6-21(19)33-22(20)12-17/h3-12H,13-14,26H2,1-2H3,(H,27,31) |
Clé InChI |
ZDZUGIKVYUZCFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC2=NN=C(N2N)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)

![5-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)nicotinamide](/img/structure/B299636.png)



![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)



![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)